2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide
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Description
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family and is known for its unique properties that make it an ideal candidate for various research applications. In
Scientific Research Applications
Structural and Synthetic Insights
The compounds similar to "2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethylphenyl)acetamide" exhibit a wide range of intermolecular interactions, contributing to their crystalline structures and potentially influencing their biological activities. For instance, derivatives of 1,3,4-thiadiazole demonstrate significant intermolecular interactions such as hydrogen bonds and π interactions, which are crucial for their structural stability and reactivity (Boechat et al., 2011).
Potential Applications in Antibacterial and Anticancer Research
Several studies have synthesized derivatives of thiadiazole and assessed their antibacterial and anticancer activities. These compounds, including 2-oxo-thiazolidines and 2-oxo-azetidines, have been evaluated for their effectiveness against various bacterial strains, demonstrating moderate to good activity (Desai et al., 2008). Moreover, novel derivatives of 1,3,4-thiadiazole have been promoted for their synthesis through carbodiimide condensation, offering a rapid and convenient method for creating compounds with potential biological activities (Yu et al., 2014).
Synthesis and Evaluation as Glutaminase Inhibitors
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the compound , have been synthesized and evaluated as glutaminase inhibitors. These inhibitors play a crucial role in cancer metabolism, and the structural analogs of BPTES, including those incorporating thiadiazole moieties, have shown promise in attenuating the growth of certain cancer cell lines (Shukla et al., 2012).
Insecticidal Activity
The potential for derivatives of thiadiazole, including compounds similar to "this compound," to act as insecticidal agents has been explored. These compounds have been assessed against pests like the cotton leafworm, indicating a promising avenue for the development of new insecticides (Fadda et al., 2017).
Antimicrobial and Antifungal Activities
Innovative heterocyclic compounds incorporating a thiadiazole moiety have been synthesized and evaluated for their antimicrobial and antifungal activities. These activities highlight the compound's potential in addressing infectious diseases and contributing to the development of new antimicrobial agents (Tamer & Qassir, 2019).
properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c1-2-12-7-9-13(10-8-12)20-16(23)11-24-18-21-17(22-25-18)14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMELECQWWVKWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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